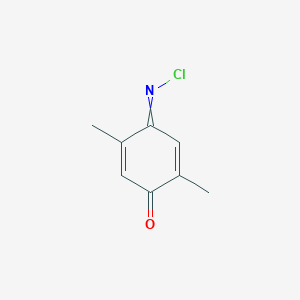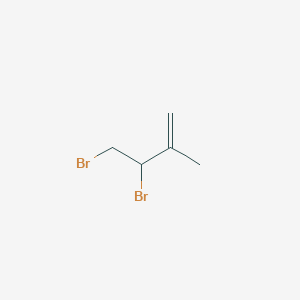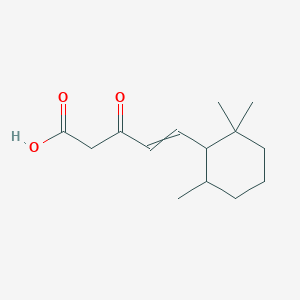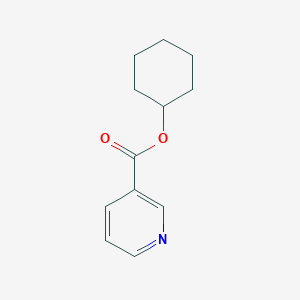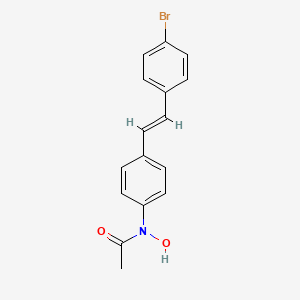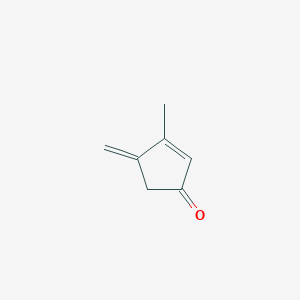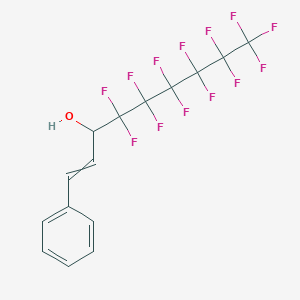
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol typically involves the introduction of fluorine atoms into an organic framework. This can be achieved through various methods, including direct fluorination, electrochemical fluorination, and the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of fluorinated compounds like this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of hazardous by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols or alkanes.
Substitution: The phenyl group in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or acids, while reduction can produce fluorinated alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique properties.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol involves its interaction with molecular targets and pathways. The compound’s fluorinated nature allows it to interact with biological membranes and proteins, potentially altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: A fluorinated alkanethiol used in surface modification and material science.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Used in the production of fluorinated polymers.
Uniqueness
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol is unique due to its specific structure, which combines a fluorinated aliphatic chain with a phenyl group. This combination imparts distinct properties, such as enhanced stability and reactivity, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
64511-24-6 |
|---|---|
Formule moléculaire |
C15H9F13O |
Poids moléculaire |
452.21 g/mol |
Nom IUPAC |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-phenylnon-1-en-3-ol |
InChI |
InChI=1S/C15H9F13O/c16-10(17,9(29)7-6-8-4-2-1-3-5-8)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-7,9,29H |
Clé InChI |
FZJBUTCRXRBFBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)
![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)
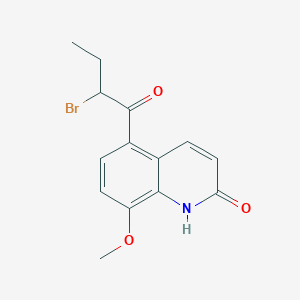
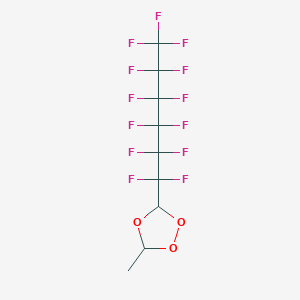
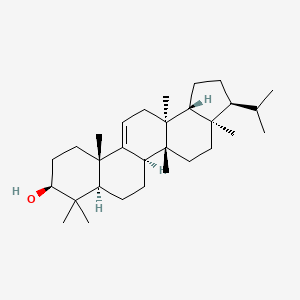
![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
